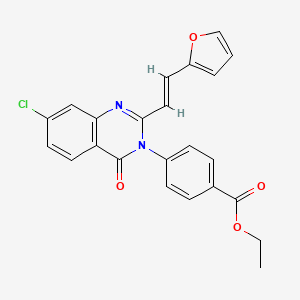![molecular formula C13H19NO4S B14454742 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid CAS No. 75599-75-6](/img/structure/B14454742.png)
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. One common method involves the alkylation of butanoic acid derivatives with appropriate reagents to introduce the ethyl and methyl groups. The phenylsulfamoyl group is then introduced through a sulfonation reaction, using reagents such as phenylsulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Ethyl-2-methylbutanoic acid: Lacks the phenylsulfamoyl group, resulting in different chemical properties and reactivity.
Phenylsulfonylacetic acid: Contains a similar sulfonyl group but has a different core structure.
Methylphenylsulfonylmethane: Shares the sulfonyl group but differs in the overall molecular framework.
Uniqueness
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is unique due to its combination of aliphatic and aromatic components, along with the presence of a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
75599-75-6 |
|---|---|
分子式 |
C13H19NO4S |
分子量 |
285.36 g/mol |
IUPAC 名称 |
2-ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-4-13(5-2,12(15)16)19(17,18)14(3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,15,16) |
InChI 键 |
PRHORPVHFOOJEA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


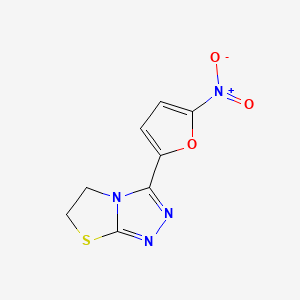
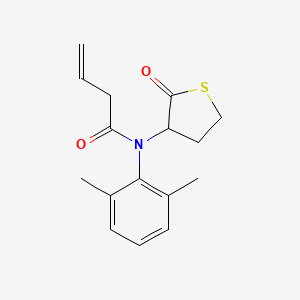
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)
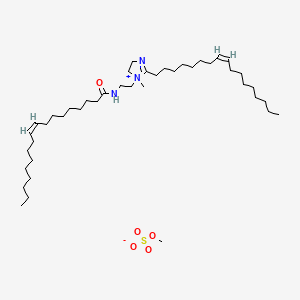
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
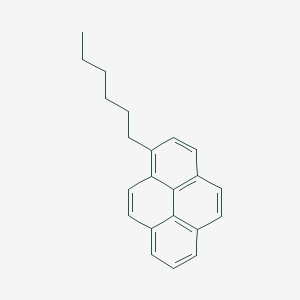
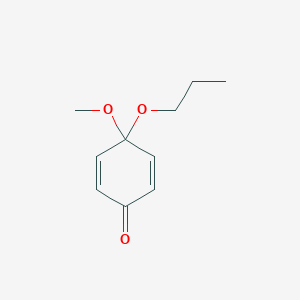

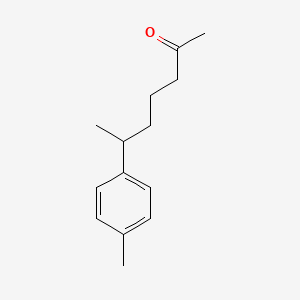


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
